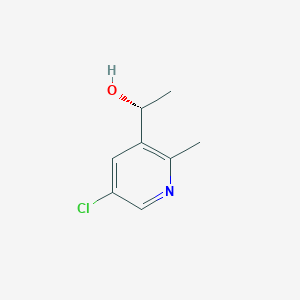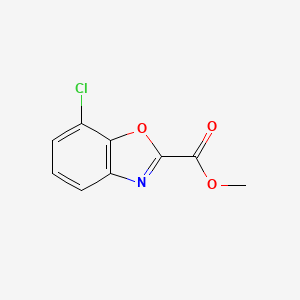
Methyl 7-chloro-1,3-benzoxazole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-chlorobenzo[d]oxazole-2-carboxylate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 7-chlorobenzo[d]oxazole-2-carboxylate can be synthesized through a condensation reaction between 2-aminophenol and aromatic aldehydes in the presence of a catalyst. One common method involves using aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and a mesoporous titania–alumina mixed oxide catalyst at 50°C .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve similar condensation reactions but are scaled up to accommodate larger quantities. The use of stable and inexpensive catalysts, shorter reaction times, and ambient conditions are preferred to enhance efficiency and reduce costs .
化学反応の分析
Types of Reactions
Methyl 7-chlorobenzo[d]oxazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .
科学的研究の応用
Methyl 7-chlorobenzo[d]oxazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: It has been studied for its antimicrobial and antifungal properties.
Medicine: It shows potential as an anticancer agent and has been evaluated for its activity against human colorectal carcinoma cell lines.
Industry: It is used in the development of new materials with specific biological activities
作用機序
The mechanism of action of methyl 7-chlorobenzo[d]oxazole-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of cancer cells by interfering with cellular pathways essential for cell proliferation. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
類似化合物との比較
Similar Compounds
Benzoxazole: A parent compound with a similar structure but without the methyl and chloro substituents.
Methyl 2-chlorobenzo[d]oxazole-7-carboxylate: A positional isomer with the chloro and carboxylate groups at different positions.
2-Phenylbenzoxazole: A derivative with a phenyl group instead of a methyl group.
Uniqueness
Methyl 7-chlorobenzo[d]oxazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methyl and chloro substituents contribute to its antimicrobial, antifungal, and anticancer properties, making it a valuable compound in scientific research .
特性
分子式 |
C9H6ClNO3 |
|---|---|
分子量 |
211.60 g/mol |
IUPAC名 |
methyl 7-chloro-1,3-benzoxazole-2-carboxylate |
InChI |
InChI=1S/C9H6ClNO3/c1-13-9(12)8-11-6-4-2-3-5(10)7(6)14-8/h2-4H,1H3 |
InChIキー |
WGUGNDJCDSOMIR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC2=C(O1)C(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



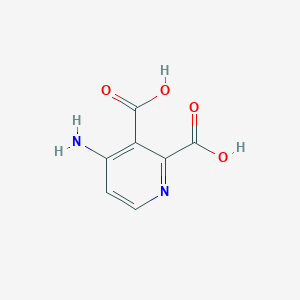
![1,1,1-Trifluoro-2-[methyl(sulfamoyl)amino]propane](/img/structure/B13919552.png)
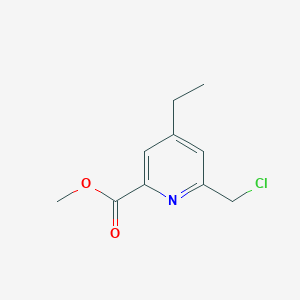
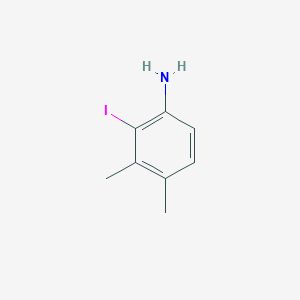
![(2R,3S,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13919577.png)
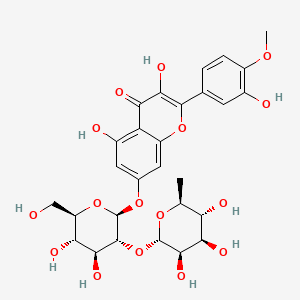

![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B13919588.png)
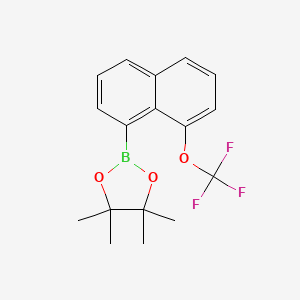
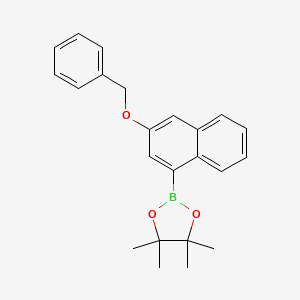
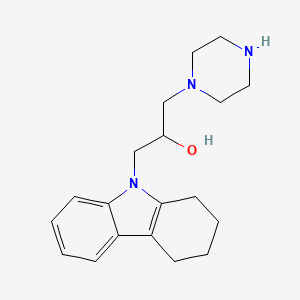
![1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 6-oxo-7-(2-propen-1-YL)-, 1,1-dimethylethyl ester](/img/structure/B13919613.png)
